3-methyl-N-(3-phenylpropyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Overview
Description
3-methyl-N-(3-phenylpropyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a nitrogen-containing heterocyclic compound. This compound belongs to the class of triazolopyridazines, which are known for their diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
The primary target of the compound “3-methyl-N-(3-phenylpropyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine” is the Cell division protein ZipA . This protein plays a crucial role in bacterial cell division, particularly in Escherichia coli (strain K12) and Shigella flexneri .
Mode of Action
The compound interacts with its target, the Cell division protein ZipA, by stabilizing the FtsZ protofilaments . This interaction results in the cross-linking of the protofilaments and serves as a cytoplasmic membrane anchor for the Z ring
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to bacterial cell division. By interacting with the Cell division protein ZipA, the compound can potentially disrupt the normal cell division process in bacteria
Pharmacokinetics
It is known that the compound has a molecular weight of 3433819 and a chemical formula of C20H17N5O . These properties can influence the compound’s bioavailability, but more research is needed to fully understand its pharmacokinetic profile.
Result of Action
The result of the compound’s action is the potential disruption of bacterial cell division, which could lead to the death of the bacteria . This makes the compound a potential candidate for the development of new antibacterial agents.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that 3-methyl-N-(3-phenylpropyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet .
Cellular Effects
Based on the pharmacological activities of similar compounds, it can be hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have shown to inhibit various enzymes, suggesting that this compound may also exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(3-phenylpropyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-[1,2,4]triazole with 3-phenylpropylamine in the presence of a suitable catalyst . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(3-phenylpropyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the triazole ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a triazolopyridazine derivative with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
3-methyl-N-(3-phenylpropyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-[1,2,4]triazole: A precursor in the synthesis of the target compound.
3-phenylpropylamine: Another precursor used in the synthesis.
Triazolothiadiazines: Compounds with similar triazole rings but different biological activities.
Uniqueness
3-methyl-N-(3-phenylpropyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is unique due to its specific combination of a triazole ring fused with a pyridazine ring, which imparts distinct biological properties. Its ability to act as an antimicrobial, anti-inflammatory, and anticancer agent sets it apart from other similar compounds .
Properties
IUPAC Name |
3-methyl-N-(3-phenylpropyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5/c1-12-17-18-15-10-9-14(19-20(12)15)16-11-5-8-13-6-3-2-4-7-13/h2-4,6-7,9-10H,5,8,11H2,1H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVBRVIJDWJPMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)NCCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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